Cas no 1861282-85-0 (4-(Chloromethyl)-5-methylhex-1-ene)

4-(Chloromethyl)-5-methylhex-1-ene Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-5-methylhex-1-ene
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- Inchi: 1S/C8H15Cl/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6H2,2-3H3
- InChI Key: CETOESQUMUSNMZ-UHFFFAOYSA-N
- SMILES: ClCC(CC=C)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 76.6
- XLogP3: 3.5
- Topological Polar Surface Area: 0
4-(Chloromethyl)-5-methylhex-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674075-1.0g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674075-5.0g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 5.0g |
$2940.0 | 2023-03-11 | ||
Enamine | EN300-674075-0.25g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 0.25g |
$933.0 | 2023-03-11 | ||
Enamine | EN300-674075-2.5g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 2.5g |
$1988.0 | 2023-03-11 | ||
Enamine | EN300-674075-0.5g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 0.5g |
$974.0 | 2023-03-11 | ||
Enamine | EN300-674075-10.0g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 10.0g |
$4360.0 | 2023-03-11 | ||
Enamine | EN300-674075-0.05g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 0.05g |
$851.0 | 2023-03-11 | ||
Enamine | EN300-674075-0.1g |
4-(chloromethyl)-5-methylhex-1-ene |
1861282-85-0 | 0.1g |
$892.0 | 2023-03-11 |
4-(Chloromethyl)-5-methylhex-1-ene Related Literature
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
Additional information on 4-(Chloromethyl)-5-methylhex-1-ene
4-(Chloromethyl)-5-methylhex-1-ene: A Comprehensive Overview
4-(Chloromethyl)-5-methylhex-1-ene (CAS No. 1861282-85-0) is a versatile organic compound with significant applications in various industries. This compound, also referred to as chloromethyl 5-methylhex-1-enyl ether, is a key intermediate in the synthesis of advanced materials and specialty chemicals. Its unique structure, featuring a chloromethyl group attached to a substituted hexene backbone, makes it highly reactive and valuable in chemical transformations.
Recent advancements in organic synthesis have highlighted the importance of 4-(Chloromethyl)-5-methylhex-1-ene in constructing complex molecular architectures. Researchers have demonstrated its utility in the preparation of biodegradable polymers, which are increasingly sought after in sustainable materials science. The compound's ability to undergo nucleophilic substitution reactions has been leveraged to develop novel polymeric materials with tailored properties, such as enhanced biocompatibility and mechanical strength.
The synthesis of 4-(Chloromethyl)-5-methylhex-1-ene typically involves a multi-step process, often starting from readily available alkyl halides and alkenes. Modern methodologies have optimized this process by incorporating catalytic systems that enhance reaction efficiency and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the precise construction of the chloromethyl group on the hexene backbone, ensuring high purity and consistency in the final product.
In terms of physical properties, 4-(Chloromethyl)-5-methylhex-1-ene exhibits a low melting point and moderate boiling point, making it suitable for various industrial applications. Its chemical stability under standard conditions further enhances its practicality. Recent studies have also explored its thermal behavior under extreme conditions, revealing insights into its potential use in high-performance adhesives and coatings.
The application of 4-(Chloromethyl)-5-methylhex-1-ene extends beyond material science into pharmaceuticals and agrochemicals. Its role as an intermediate in drug discovery programs has been documented, particularly in the synthesis of bioactive compounds with anti-inflammatory and antimicrobial properties. Moreover, its use in agrochemical formulations has shown promise in developing eco-friendly pesticides with reduced environmental impact.
From an environmental perspective, the synthesis and application of 4-(Chloromethyl)-5-methylhex-1-ene have been scrutinized for their sustainability credentials. Researchers have developed green chemistry approaches to minimize waste generation and energy consumption during its production. These efforts align with global initiatives to promote sustainable practices across industries.
In conclusion, 4-(Chloromethyl)-5-methylhex-1-ene (CAS No. 1861282-85-0) stands as a pivotal compound in contemporary chemical research and industry. Its diverse applications, coupled with ongoing innovations in synthesis and application techniques, underscore its significance as a building block for advanced materials and chemicals. As research continues to uncover new potential uses, this compound is poised to play an even more critical role in shaping future technologies.
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